molecular formula C21H14BrIN2O2 B15014328 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol

Cat. No.: B15014328
M. Wt: 533.2 g/mol
InChI Key: AOFGVFYJNGEMTI-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol is a complex organic compound characterized by the presence of multiple functional groups, including bromophenyl, benzoxazole, imino, iodo, and methylphenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the bromophenyl and iodo groups. The final step involves the formation of the imino linkage and the methylphenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromophenyl and iodo groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and halogenated phenols, such as:

  • 2-(3-bromophenyl)-1,3-benzoxazole
  • 6-iodo-4-methylphenol
  • 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol

Uniqueness

The uniqueness of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14BrIN2O2

Molecular Weight

533.2 g/mol

IUPAC Name

2-[[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-iodo-4-methylphenol

InChI

InChI=1S/C21H14BrIN2O2/c1-12-7-14(20(26)17(23)8-12)11-24-16-5-6-19-18(10-16)25-21(27-19)13-3-2-4-15(22)9-13/h2-11,26H,1H3

InChI Key

AOFGVFYJNGEMTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br

Origin of Product

United States

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